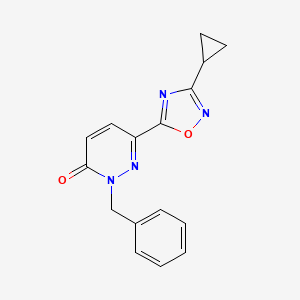

2-benzyl-6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one

Description

This compound features a pyridazinone core substituted at the 2-position with a benzyl group and at the 6-position with a 3-cyclopropyl-1,2,4-oxadiazole moiety. The pyridazinone scaffold is known for its pharmacological relevance, particularly in cardiovascular and anti-inflammatory applications.

Properties

IUPAC Name |

2-benzyl-6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-14-9-8-13(16-17-15(19-22-16)12-6-7-12)18-20(14)10-11-4-2-1-3-5-11/h1-5,8-9,12H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJJLXYHEXGIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=NN(C(=O)C=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-benzyl-6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one is a synthetic compound that belongs to the class of pyridazines and oxadiazoles. Its unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesizing methods, and relevant case studies.

Structural Overview

The molecular formula of this compound is C15H15N3O, with a molecular weight of approximately 253.30 g/mol. The compound features a pyridazine ring substituted with a benzyl group and a cyclopropyl-1,2,4-oxadiazol-5-yl moiety at the 3 and 6 positions, respectively.

Biological Activity

Research indicates that compounds containing oxadiazole rings often exhibit significant biological activities. Here are some notable findings regarding the biological activity of this compound:

Antitumor Activity

In studies involving various cell lines, compounds similar to this compound have shown promising antitumor properties. For instance, derivatives of oxadiazole have demonstrated cytotoxic effects against human leukemia and breast cancer cell lines with IC50 values ranging from sub-micromolar to micromolar concentrations .

The mechanism of action for compounds like this compound involves interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors involved in cancer progression .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Oxadiazole Ring : This can be achieved through the reaction of amidoximes with carboxylic acids under dehydrating conditions.

- Functionalization : The pyridazine ring is then functionalized by introducing the benzyl and cyclopropyl groups through nucleophilic substitution reactions.

Recent methodologies emphasize environmentally friendly approaches such as one-pot reactions and microwave-assisted synthesis to improve yields and reduce reaction times.

Comparative Analysis

To understand the potential of this compound better, it is useful to compare it with other compounds exhibiting similar structural features:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-(5-Cyclopropyl-1,3,4-Oxadiazol-2-Yl)-Piperidine | Contains an oxadiazole ring | Antimicrobial properties | Piperidine moiety enhances solubility |

| N-(Benzo[d][1,3]dioxol-5-Yl)-4-(5-Cyclopropyl...) | Benzo[d][1,3]dioxole fused with oxadiazole | Potential anti-inflammatory effects | Unique dioxole structure |

| 1-{3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazine... | Incorporates triazole and pyridazine rings | Anticancer activity | Triazole enhances biological interactions |

These compounds demonstrate varying degrees of biological activity while sharing core structural elements with 2-benzyl-6-(3-cyclopropyl-1,2,4-oxadiazol-5-y)pyridazin-3(2H)-one. Their unique attributes highlight the potential for developing new derivatives based on this scaffold for enhanced therapeutic efficacy.

Case Studies

Several studies have evaluated the biological activity of related oxadiazole derivatives:

- Anticancer Studies : Research has shown that certain oxadiazole derivatives exhibit higher cytotoxicity compared to standard chemotherapeutics like doxorubicin against various cancer cell lines including MCF7 and A549 .

- Apoptosis Induction : Flow cytometry assays indicated that some derivatives induce apoptosis in cancer cells in a dose-dependent manner by increasing p53 expression levels and caspase activation .

Comparison with Similar Compounds

Molecular Structure and Substituent Variations

Key Observations :

- The target compound’s cyclopropyl group provides a compact, non-aromatic substituent, contrasting with the benzodioxolyl or thiophenyl groups in analogs, which introduce aromaticity and polarizable electrons.

- Compared to the 5-chloro-6-phenyl analogs in , the target lacks a chlorine atom but incorporates a more complex oxadiazole moiety, likely altering electronic distribution and steric interactions.

Physicochemical Properties

- Lipophilicity (LogP): The benzyl group and cyclopropyl-oxadiazole in the target compound suggest moderate lipophilicity (estimated LogP ~2.5–3.0), balancing solubility and membrane permeability. The thiophene analog’s sulfur atom may enhance hydrogen bonding capacity but also increase metabolic susceptibility.

- Molecular Weight : The target compound’s lower molecular weight (~308 g/mol) compared to M455-0269 (416 g/mol) aligns better with Lipinski’s rules for drug-likeness.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-benzyl-6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with cyclopropane-functionalized oxadiazole precursors and pyridazinone intermediates. Key steps include:

- Cyclopropane-oxadiazole formation : Cyclopropyl groups are introduced via [2+1] cycloaddition or nucleophilic substitution under anhydrous conditions (e.g., DMF, 80–100°C) .

- Pyridazinone functionalization : Benzyl groups are introduced via alkylation or nucleophilic aromatic substitution, requiring refluxing in polar aprotic solvents (e.g., THF or acetonitrile) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the product with >95% purity .

- Optimization Parameters : Reaction yields depend on temperature control, catalyst selection (e.g., Pd/C for hydrogenation), and stoichiometric ratios of reagents .

Q. How are structural features of this compound validated, and what analytical techniques are critical for characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the oxadiazole and pyridazinone rings. For example, the cyclopropyl group shows distinct proton signals at δ 1.2–1.5 ppm (split due to ring strain) .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 350.1) and fragmentation patterns .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between oxadiazole N and pyridazinone O) .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Key Properties :

- LogP : Predicted ~2.5 (moderate lipophilicity due to benzyl and cyclopropyl groups) .

- Solubility : Poor aqueous solubility (<0.1 mg/mL) but soluble in DMSO or ethanol, necessitating formulation studies for biological assays .

- Stability : Susceptible to hydrolysis under acidic/basic conditions; stability studies recommend storage at -20°C in inert atmospheres .

Advanced Research Questions

Q. How does the compound’s oxadiazole-pyridazinone scaffold modulate biological targets, and what assays validate its activity?

- Mechanistic Insights :

- Enzyme Inhibition : The oxadiazole moiety acts as a bioisostere for carboxyl groups, enabling competitive inhibition of enzymes like cyclooxygenase-2 (COX-2) or kinases. IC values are determined via fluorescence-based assays .

- Receptor Binding : Pyridazinone derivatives interact with GABA receptors; electrophysiological patch-clamp assays measure chloride ion flux modulation .

- Contradictions in Data : Some studies report conflicting IC values (e.g., 10 nM vs. 500 nM for COX-2), likely due to assay variability (e.g., recombinant vs. native enzymes) .

Q. What computational strategies predict the compound’s interaction with biological macromolecules?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to active sites (e.g., COX-2), prioritizing hydrogen bonds between oxadiazole N and Arg120 .

- MD Simulations : GROMACS simulations (100 ns) assess conformational stability in lipid bilayers, revealing hydrophobic interactions with membrane proteins .

- Validation : Experimental SAR studies align with computational predictions; substituents at the benzyl position enhance affinity by 3–5-fold .

Q. How can synthetic by-products or degradation products be identified and mitigated?

- Analytical Workflow :

- HPLC-MS/MS : Detects impurities at 0.1% levels; common by-products include de-cyclopropylated oxadiazoles or oxidized pyridazinones .

- Forced Degradation Studies : Acidic (0.1 M HCl) or oxidative (HO) conditions reveal degradation pathways; stabilization via lyophilization or antioxidant additives (e.g., BHT) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.